

# An In-Depth Technical Guide to JTV-519

## Structural Analogs and Derivatives

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### Compound of Interest

Compound Name: Jtv-519 free base

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This technical guide provides a comprehensive overview of JTV-519 (also known as K201), a significant modulator of intracellular calcium handling, and its structural analogs and derivatives. JTV-519, a 1,4-benzothiazepine derivative, has garnered considerable interest for its cardioprotective and antiarrhythmic properties, primarily attributed to its stabilizing effect on the ryanodine receptor 2 (RyR2). This document delves into the structure-activity relationships, quantitative biological data, and detailed experimental methodologies relevant to the study of these compounds.

## Core Compound: JTV-519 (K201)

JTV-519 is a 1,4-benzothiazepine derivative with structural similarities to the L-type calcium channel blocker diltiazem.<sup>[1]</sup> Its primary mechanism of action involves binding to and stabilizing the closed state of the RyR2 channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.<sup>[1]</sup> This action reduces diastolic calcium leak from the SR, a phenomenon implicated in cardiac arrhythmias and heart failure.<sup>[1]</sup> However, JTV-519 is not entirely specific and has been shown to interact with other cellular targets, including Na<sup>+</sup>, K<sup>+</sup>, and Ca<sup>2+</sup> channels, and it can act as a Ca<sup>2+</sup>-dependent blocker of the sarco/endoplasmic reticulum Ca<sup>2+</sup>-ATPase (SERCA).<sup>[2][3]</sup> The role of the accessory protein calstabin2 (FKBP12.6) in the action of JTV-519 remains a subject of debate, with some studies suggesting it enhances the binding of calstabin2 to RyR2, while others indicate it can act independently.<sup>[1][4]</sup>

## Structural Analogs and Derivatives: Expanding Therapeutic Potential

Research efforts have focused on developing structural analogs of JTV-519 to improve its target selectivity and introduce additional beneficial activities. A notable advancement is the development of 1,4-benzothiazepine derivatives incorporating cyclopropanol groups. These novel compounds not only retain the RyR2-stabilizing properties of JTV-519 but also exhibit SERCA2a-stimulating activity, offering a dual-pronged approach to correcting dysfunctional calcium handling in cardiac disease.[\[2\]](#)[\[5\]](#)[\[6\]](#)

## Quantitative Data on JTV-519 and Derivatives

The following tables summarize the available quantitative data for JTV-519 and its derivatives, providing a clear comparison of their potencies and activities on key molecular targets.

Table 1: Activity of JTV-519 (K201) on SERCA

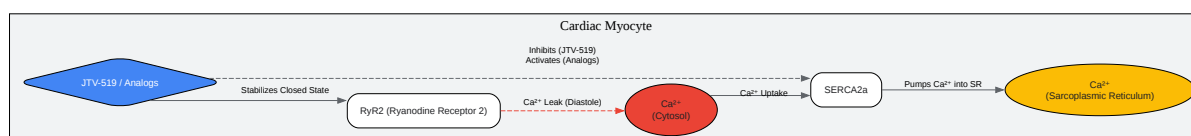
Compound	Target	Assay Condition (Ca <sup>2+</sup> conc.)	IC50 (μM)	Tissue Source	Reference
JTV-519 (K201)	SERCA	200 μM	130	Cardiac Muscle	<a href="#">[3]</a>
JTV-519 (K201)	SERCA	2 μM	19	Cardiac Muscle	<a href="#">[3]</a>
JTV-519 (K201)	SERCA	0.25 μM	9	Cardiac Muscle	<a href="#">[3]</a>
JTV-519 (K201)	SERCA	200 μM	104	Skeletal Muscle	<a href="#">[3]</a>
JTV-519 (K201)	SERCA	2 μM	13	Skeletal Muscle	<a href="#">[3]</a>
JTV-519 (K201)	SERCA	0.25 μM	5	Skeletal Muscle	<a href="#">[3]</a>

Table 2: Activity of Cyclopropanol-Containing 1,4-Benzothiazepine Derivatives

Compound	Target	EC50 (nM)	Assay System	Reference
12a	SERCA2a	383	Cardiac Microsomes	[2][5][6]

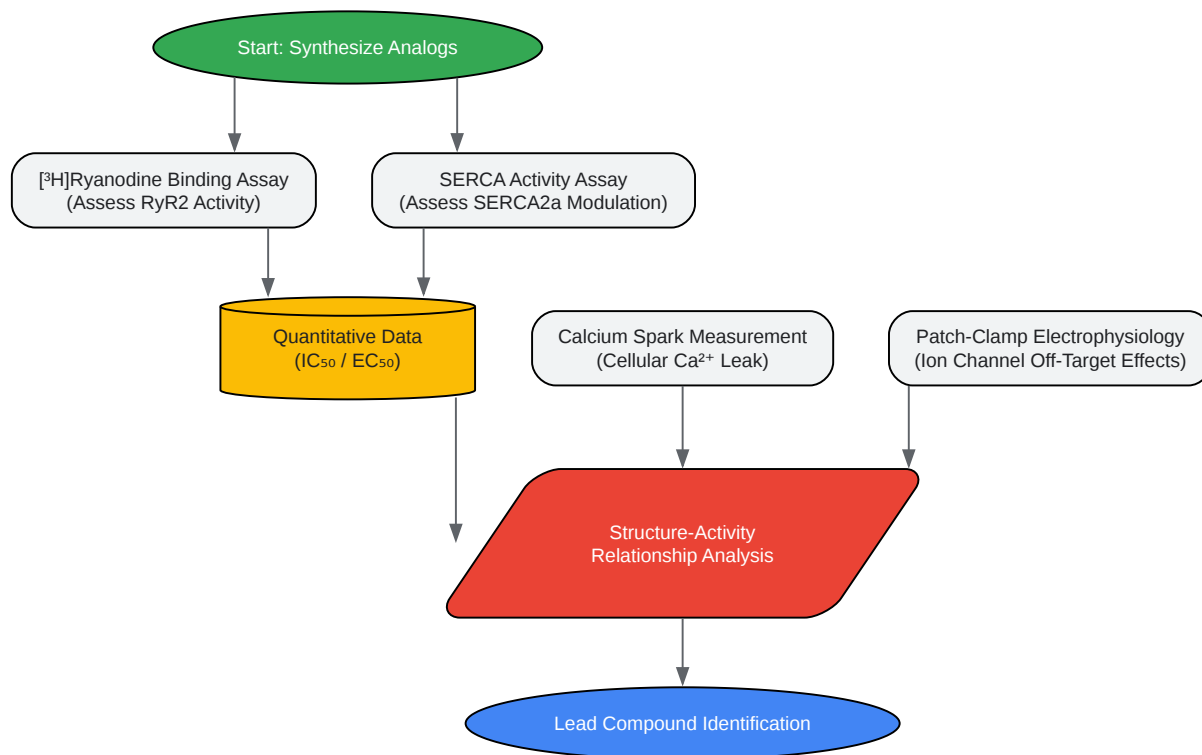
## Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Signaling pathway of JTV-519 and its analogs in a cardiac myocyte.



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Caption: Experimental workflow for the evaluation of JTV-519 analogs.

## Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of JTV-519 and its derivatives.

### [<sup>3</sup>H]Ryanodine Binding Assay

This assay is used to quantitatively determine the activity of the RyR2 channel, as [<sup>3</sup>H]ryanodine preferentially binds to the open state of the channel.

Materials:

- Microsomes from cardiac tissue or RyR2-expressing cells.
- Binding buffer: 20 mM imidazole, pH 7.0, 1 M KCl, 5 mM glutathione, and a protease inhibitor cocktail.
- [ $^3\text{H}$ ]ryanodine (specific activity ~50-100 Ci/mmol).
- Varying concentrations of unlabeled ryanodine for competition assays.
- Test compounds (JTV-519 or analogs).
- Glass fiber filters.
- Scintillation cocktail and counter.

#### Procedure:

- Prepare cardiac microsomes by differential centrifugation.
- Incubate the microsomes (50-100  $\mu\text{g}$  of protein) in the binding buffer with a fixed concentration of [ $^3\text{H}$ ]ryanodine (e.g., 2-10 nM) and varying concentrations of the test compound.
- For competition assays, include varying concentrations of unlabeled ryanodine to determine non-specific binding.
- Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the IC<sub>50</sub> or EC<sub>50</sub> values of the test compounds.

## SERCA Activity Assay (NADH-Coupled Enzyme Assay)

This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to the oxidation of NADH, detectable by a decrease in absorbance at 340 nm.

#### Materials:

- Cardiac microsomes.
- Assay buffer: 50 mM MOPS or HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM EGTA.
- Substrate solution: 1 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH.
- Coupling enzymes: pyruvate kinase (10 units/mL) and lactate dehydrogenase (10 units/mL).
- Calcium chloride solution to achieve desired free Ca<sup>2+</sup> concentrations.
- Thapsigargin (a specific SERCA inhibitor) to determine SERCA-specific activity.
- Test compounds.

#### Procedure:

- Prepare a reaction mixture containing the assay buffer, substrate solution, and coupling enzymes.
- Add cardiac microsomes (10-20 µg) to the reaction mixture.
- Add the test compound at various concentrations.
- Initiate the reaction by adding a specific concentration of CaCl<sub>2</sub> to achieve the desired free Ca<sup>2+</sup> level.
- Monitor the decrease in NADH absorbance at 340 nm in a spectrophotometer at 37°C.
- After a stable rate is achieved, add thapsigargin to inhibit SERCA and measure the background ATPase activity.
- The SERCA-specific activity is the difference between the rates before and after the addition of thapsigargin.

- Calculate the effect of the test compounds on SERCA activity and determine IC50 or EC50 values.

## Intracellular Calcium Spark Measurement

This method uses confocal microscopy to visualize and quantify spontaneous, localized  $\text{Ca}^{2+}$  release events ( $\text{Ca}^{2+}$  sparks) from the SR in isolated cardiomyocytes.

Materials:

- Isolated cardiac myocytes.
- Tyrode's solution.
- Fluorescent  $\text{Ca}^{2+}$  indicator (e.g., Fluo-4 AM).
- Laser scanning confocal microscope equipped for line-scan imaging.
- Image analysis software.

Procedure:

- Isolate ventricular myocytes from animal hearts (e.g., rat or mouse) by enzymatic digestion.
- Load the isolated myocytes with a  $\text{Ca}^{2+}$ -sensitive fluorescent dye (e.g., 5-10  $\mu\text{M}$  Fluo-4 AM) for 20-30 minutes at room temperature.
- Transfer the dye-loaded cells to a perfusion chamber on the stage of a confocal microscope and perfuse with Tyrode's solution.
- Use the line-scan mode of the confocal microscope to acquire images along the longitudinal axis of the myocyte with high temporal resolution.
- Record spontaneous  $\text{Ca}^{2+}$  sparks in resting cells.
- Apply the test compound (JTV-519 or analog) through the perfusion system and record changes in  $\text{Ca}^{2+}$  spark frequency, amplitude, and duration.

- Analyze the recorded images using specialized software to quantify the characteristics of the  $\text{Ca}^{2+}$  sparks.

## Patch-Clamp Electrophysiology for L-type $\text{Ca}^{2+}$ Current

This technique is employed to measure the effect of JTV-519 and its analogs on the L-type  $\text{Ca}^{2+}$  current ( $\text{I}_{\text{Ca,L}}$ ) in isolated cardiomyocytes, to assess off-target effects.

Materials:

- Isolated cardiac myocytes.
- Patch-clamp amplifier and data acquisition system.
- Borosilicate glass capillaries for fabricating micropipettes.
- External solution (Tyrode's solution containing a blocker for  $\text{Na}^+$  and  $\text{K}^+$  channels, e.g., tetrodotoxin and CsCl).
- Internal (pipette) solution containing a  $\text{Cs}^+$ -based solution to block  $\text{K}^+$  currents and EGTA to buffer intracellular  $\text{Ca}^{2+}$ .

Procedure:

- Place isolated cardiomyocytes in a recording chamber on an inverted microscope.
- Pull glass micropipettes to a resistance of 2-4  $\text{M}\Omega$  when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a single myocyte.
- Hold the cell membrane potential at a level that inactivates  $\text{Na}^+$  channels (e.g., -40 mV).
- Apply depolarizing voltage steps (e.g., to 0 mV) to elicit the L-type  $\text{Ca}^{2+}$  current.
- Record the baseline  $\text{I}_{\text{Ca,L}}$ .
- Perfuse the cell with the external solution containing the test compound at various concentrations.



- Record the IC<sub>50</sub> in the presence of the compound and determine the dose-dependent effect on the current amplitude.
- Analyze the data to determine the IC<sub>50</sub> for the inhibition of the L-type Ca<sup>2+</sup> channel.

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## References

- 1. K201 (JTV519) suppresses spontaneous Ca<sup>2+</sup> release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. K201 (JTV519) is a Ca<sup>2+</sup>-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [researchgate.net](https://researchgate.net/) [[researchgate.net](https://researchgate.net/)]
- 5. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. [pubs.acs.org](https://pubs.acs.org/) [[pubs.acs.org](https://pubs.acs.org/)]
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